dGTP-d14 (dilithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

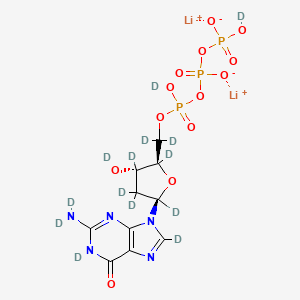

dGTP-d14 (dilithium): 2’-Deoxyguanosine-5’-triphosphate-d14 dilithium , is a deuterium-labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid (DNA) and is highly sensitive to oxidative damage. The deuterium labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dGTP-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine nucleotide. The process typically starts with the synthesis of 2’-deoxyguanosine, followed by the phosphorylation of the 5’-hydroxyl group to form 2’-deoxyguanosine-5’-triphosphate.

Industrial Production Methods: Industrial production of dGTP-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The compound is typically produced in controlled environments to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: dGTP-d14 (dilithium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA synthesis and other biochemical processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dGTP-d14 (dilithium) can lead to the formation of 8-oxo-dGTP, a common oxidative damage product .

Scientific Research Applications

dGTP-d14 (dilithium) has a wide range of scientific research applications:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Plays a crucial role in DNA synthesis and repair studies. It is used to investigate the effects of oxidative damage on DNA.

Medicine: Employed in the development of diagnostic tools and therapeutic agents. It is particularly useful in cancer research for studying the effects of oxidative stress on DNA.

Industry: Used in the production of high-fidelity DNA polymerases and other biotechnological applications.

Mechanism of Action

The mechanism of action of dGTP-d14 (dilithium) involves its incorporation into DNA during synthesis. The deuterium atoms in the compound provide stability and resistance to oxidative damage, making it a valuable tool for studying DNA synthesis and repair mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

dGTP (2’-Deoxyguanosine-5’-triphosphate): The non-deuterated form of dGTP-d14 (dilithium).

8-oxo-dGTP: An oxidized form of dGTP that is commonly used to study oxidative damage in DNA.

dATP (2’-Deoxyadenosine-5’-triphosphate): Another deoxyribonucleotide used in DNA synthesis.

Uniqueness: dGTP-d14 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and resistance to oxidative damage. This makes it particularly valuable for studying the effects of oxidative stress on DNA and for use in high-fidelity DNA synthesis applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing dGTP-d14 (dilithium) to ensure isotopic purity and reproducibility?

- Methodological Answer : Synthesis requires rigorous control of deuterium incorporation during enzymatic or chemical synthesis. Isotopic purity can be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration at all 14 positions. Reproducibility hinges on documenting reaction conditions (e.g., temperature, pH, and solvent ratios) and cross-referencing with established protocols for nucleotide deuteration .

Q. How does the stability of dGTP-d14 (dilithium) vary under different storage conditions, and what analytical methods are optimal for assessing degradation?

- Methodological Answer : Stability studies should compare degradation kinetics under varying temperatures (-80°C vs. -20°C), pH (6.5–8.0), and buffer compositions. Use reverse-phase HPLC with UV detection (254 nm) to quantify intact dGTP-d14 and identify degradation products (e.g., deaminated or hydrolyzed derivatives). Include internal standards like non-deuterated dGTP for calibration .

Q. Which spectroscopic techniques are most effective for distinguishing dGTP-d14 (dilithium) from non-deuterated analogs in mixed samples?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can detect C-D bond vibrations (~2100–2200 cm⁻¹), while NMR (¹H and ²H) resolves isotopic shifts in the purine ring. For complex mixtures, tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) enhances specificity .

Advanced Research Questions

Q. How do isotopic effects of deuterium in dGTP-d14 (dilithium) influence enzymatic incorporation rates in DNA polymerase assays, and how can kinetic discrepancies be resolved?

- Methodological Answer : Deuterium’s mass difference may reduce catalytic efficiency (kcat/KM) by 2–5% due to altered transition-state dynamics. Design stopped-flow fluorescence assays to measure real-time incorporation rates. Address contradictions by normalizing data to enzyme activity controls and comparing with non-deuterated dGTP. Use Arrhenius plots to isolate temperature-dependent isotopic effects .

Q. What experimental strategies mitigate signal interference when using dGTP-d14 (dilithium) in isotope-ratio mass spectrometry (IRMS) for metabolic flux analysis?

- Methodological Answer : Pre-treat samples with anion-exchange chromatography to remove competing anions (e.g., ATP, GTP). Optimize IRMS parameters (e.g., ionization energy) to suppress background noise from non-deuterated species. Validate with spike-recovery experiments using known ratios of dGTP-d14 and natural-abundance dGTP .

Q. How can conflicting data on the thermodynamic stability of dGTP-d14 (dilithium) in aqueous vs. non-aqueous solvents be reconciled?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled humidity and solvent polarity. Contrast results with computational models (e.g., molecular dynamics simulations ) to assess solvent-deuterium interactions. Discrepancies often arise from buffer ionic strength or trace metal contaminants; include chelating agents (e.g., EDTA) in protocols .

Q. What statistical approaches are recommended for analyzing variability in dGTP-d14 (dilithium) batch-to-batch consistency across independent synthesis protocols?

- Methodological Answer : Apply multivariate analysis (MVA) to batch data (e.g., isotopic enrichment, yield, purity). Use principal component analysis (PCA) to identify outliers and hierarchical clustering to group protocols with similar impurity profiles. Report confidence intervals for key metrics (e.g., 95% CI for deuterium content) .

Q. Methodological Best Practices

- Reproducibility : Document synthesis and storage conditions in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Data Validation : Cross-validate isotopic purity using orthogonal techniques (e.g., HRMS + NMR) to avoid false positives from residual protons .

- Ethical Reporting : Disclose deviations from published protocols and provide raw data in supplementary materials to enable independent verification .

Properties

Molecular Formula |

C10H14Li2N5O13P3 |

|---|---|

Molecular Weight |

533.2 g/mol |

IUPAC Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD5 |

InChI Key |

JMSIWULFUCIEMD-LBCNLDTASA-L |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.